Carbamate

Descripción general

Descripción

Carbamates are organic compounds derived from carbamic acid (NH₂COOH), characterized by the functional group –O(CO)NH–. They are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding, hydrolytic stability, and ability to modulate pharmacokinetic properties . Carbamates exhibit unique interactions with biological targets, such as enzymes and receptors, often serving as bioisosteres for esters, amides, or other carbonyl-containing groups . Their applications range from acetylcholinesterase (AChE) inhibitors in Alzheimer’s disease to pesticidal agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Design and Development

Carbamate derivatives are increasingly recognized for their utility in medicinal chemistry. They serve as important structural elements in numerous approved therapeutic agents due to their unique chemical properties. The stability of carbamates allows them to function effectively as peptide bond surrogates, enhancing the pharmacokinetic properties of drugs. Their ability to modulate biological interactions makes them valuable in the design of enzyme inhibitors and other therapeutic agents .

- Peptidomimetics : Carbamates are often used to replace native amide bonds in peptide-based drugs, improving stability against enzymatic degradation while maintaining affinity for target enzymes . This modification can lead to compounds with better bioavailability and longer action durations.

- Prodrugs : The this compound functionality is utilized in the design of prodrugs, which are inactive compounds that become active upon metabolic conversion. This approach enhances systemic stability and can improve the therapeutic index of drugs .

- Case Study : Research has shown that cyclic ether-derived carbamates can act as potent inhibitors of various proteases, including HIV-1 protease and β-secretase. These findings highlight the potential of carbamates in developing novel therapeutic agents for complex diseases .

Agricultural Applications

2.1 Pesticides and Herbicides

Carbamates are widely used as pesticides, fungicides, and herbicides in agriculture. Their mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve impulse transmission in insects and other pests . This leads to overstimulation of neurotransmitters, resulting in paralysis and death of the target organisms.

- Health Risks : Studies have indicated a correlation between exposure to this compound insecticides and increased risks of central nervous system tumors among agricultural workers. For example, a cohort study involving over 180,000 participants found significant associations between specific this compound exposures and various tumor types .

- Environmental Impact : The use of this compound pesticides raises concerns regarding their persistence in the environment and potential effects on non-target species, including humans .

Industrial Applications

3.1 Chemical Synthesis

In addition to their roles in agriculture and medicine, carbamates are employed in various industrial applications:

- Polyurethane Production : Carbamates are key intermediates in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers .

- Protecting Groups in Organic Synthesis : Carbamates serve as effective protecting groups for amines during chemical synthesis processes. They enhance the stability of amines against harsh reaction conditions such as acidic or basic environments .

Summary Table

The following table summarizes key applications of this compound compounds across different fields:

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Medicinal Chemistry | Drug design (peptidomimetics, prodrugs) | Various therapeutic agents |

| Agriculture | Pesticides (insecticides, herbicides) | Carbaryl, Formetanate |

| Industrial Chemistry | Polyurethane production | Polyurethane precursors |

| Organic Synthesis | Protecting groups for amines | Various this compound derivatives |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying carbamate residues in complex matrices (e.g., food, environmental samples)?

- Methodological Answer : For this compound analysis, gas chromatography–mass spectrometry (GC–MS) with selected-ion monitoring (SIM) is widely used due to its sensitivity and specificity. Sample preparation involves derivatization (e.g., with 9-xanthydrol for fluorescence detection in HPLC) or solid-phase extraction to reduce matrix interference . Validation should follow collaborative study protocols, such as those adopted by the Association of Official Analytical Chemists (AOAC), ensuring limits of detection in the µg/kg range .

Q. How do researchers address interference in this compound analysis from co-extracted compounds?

- Methodological Answer : Matrix-matched calibration curves and isotopically labeled internal standards (e.g., deuterated ethyl this compound) minimize interference. Chromatographic conditions (e.g., column temperature gradients, mobile phase composition) should be optimized to separate carbamates from interfering peaks. For example, using a DB-5MS column with helium carrier gas improves resolution .

Q. What experimental models are suitable for preliminary toxicity screening of carbamates?

- Methodological Answer : Rodent models (e.g., mice) are standard for assessing acute toxicity and carcinogenicity. Ethyl this compound metabolism studies in mice reveal age-dependent esterase activity, critical for interpreting metabolic pathways . Dose-response experiments should follow OECD guidelines, with endpoints including tumor incidence and biomarker analysis (e.g., 1,N6-ethenoadenosine adducts) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound-based therapeutics?

- Methodological Answer : Quantum mechanics (QM) and molecular dynamics (MD) simulations identify key structural descriptors (e.g., electron density, steric effects) linked to bioactivity. For anticonvulsant carbamates, principal component analysis (PCA) of 46 derivatives revealed five critical descriptors, enabling 85–90% accurate bioactivity predictions . Docking studies with α-glucosidase (α-Glc) further validate binding modes of this compound inhibitors .

Q. What strategies resolve contradictions in this compound metabolism data across species?

- Methodological Answer : Species-specific cytochrome P450 (CYP) isoform activity must be characterized. Human liver microsomes expressing CYP2E1 metabolize ethyl this compound to vinyl this compound, a carcinogenic metabolite, whereas rodent models show interspecies variability in esterase efficiency. Cross-species comparisons using in vitro microsomal assays and isotopic tracing clarify metabolic discrepancies .

Q. How are advanced spectroscopic techniques applied to this compound structural analysis?

- Methodological Answer : Raman spectroscopy coupled with density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) identifies this compound vibrational modes. For carbaryl, carbofuran, and aldicarb, characteristic peaks at 874 cm⁻¹ (C–O–C stretch) and 1,716 cm⁻¹ (C=O stretch) correlate with experimental spectra, enabling residue detection in agricultural products .

Q. Data Integration and Validation

Q. How should researchers validate novel this compound detection methods for regulatory compliance?

- Methodological Answer : Follow ISO 17025 guidelines for method validation. Key parameters include:

- Precision : ≤15% relative standard deviation (RSD) for intra-/inter-day replicates.

- Accuracy : 80–120% recovery in spiked matrices.

- Linearity : R² ≥ 0.995 over the working range.

Collaborative trials, such as those for European Commission wine analysis methods, ensure reproducibility .

Q. What in silico tools predict this compound environmental persistence and bioaccumulation?

- Methodological Answer : Use QSAR models like EPI Suite™ to estimate biodegradation half-lives and log Kow values. For carbamates, polar surface area (<80 Ų) and hydrogen-bond donor count (<2) correlate with lower bioaccumulation potential. Experimental validation via OECD 307 soil degradation studies is recommended .

Q. Tables

Table 1. Comparison of Analytical Methods for Ethyl this compound

| Method | Matrix | LOD (µg/kg) | Key Reference |

|---|---|---|---|

| GC–MS (SIM) | Alcoholic beverages | 0.5 | Dennis et al. (1990) |

| HPLC-FLD | Wine, brandy | 1.0 | Santos et al. (2002) |

| Raman + DFT | Agricultural products | 10.0 | Huang et al. (2017) |

Table 2. Computational Descriptors for this compound Bioactivity Prediction

| Descriptor | Role in Bioactivity | Model Accuracy |

|---|---|---|

| Electron density | Electrophilic interactions | 85–90% |

| Hydrophobic surface | Membrane permeability | |

| Steric bulk | Target binding selectivity |

Comparación Con Compuestos Similares

Carbamates are often compared to structurally or functionally analogous compounds, including thiocarbamates, esters, urea derivatives, and organophosphates (OPs). Below is a detailed analysis of their comparative properties:

Carbamates vs. Thiocarbamates

Key Finding : Thiocarbamates outperform carbamates in receptor binding and enzymatic inhibition due to enhanced hydrogen-bond networks .

Carbamates vs. Esters

Key Finding : Carbamates exhibit superior bioactivity and stability compared to esters, making them preferred in drug design and materials science .

Carbamates vs. Urea Derivatives

Key Finding : Carbamates offer more flexible synthetic pathways and stronger hydrophobic interactions in biological systems .

Carbamates vs. Organophosphates (OPs)

Key Finding : Carbamates are safer alternatives to OPs in pesticides but show comparable lethality in human poisoning cases .

Structural and Functional Insights

SAR Trends

- Substituent Effects : Ethyl carbamates (e.g., in tetracyclic indolines) optimize resistance-modifying activity (8-fold improvement over methyl carbamates) .

- Bioisosteric Replacement: Replacing carbamates with esters in indanone-chalcone hybrids reduces AChE inhibition by ~30% .

Chemical Stability

Carbamates demonstrate pH-dependent hydrolysis, with stability enhanced by bulky substituents (e.g., tert-butyl carbamates ). Thiocarbamates resist hydrolysis better due to sulfur’s electron-withdrawing effects .

Métodos De Preparación

Traditional Methods for Carbamate Synthesis

Hofmann and Curtius Rearrangements

The Hofmann rearrangement remains a cornerstone for converting primary carboxamides into carbamates. This method involves the oxidative degradation of amides using reagents such as bromine in alkaline solutions, yielding amines or carbamates with a one-carbon reduction . Modifications using iodine(III) reagents (e.g., PhI(OAc)₂) or N-bromosuccinimide (NBS) improved yields but often required stoichiometric oxidants, limiting scalability . For example, NBS-KOH systems achieved this compound synthesis from amides in 70–85% yields but necessitated careful pH control .

The Curtius rearrangement , involving thermal decomposition of acyl azides to isocyanates, offers another classical route. Acyl azides derived from carboxylic acids or esters react with alcohols to form carbamates . However, the use of diphenylphosphoryl azide (DPPA) introduced challenges due to toxicity and purification difficulties . Recent adaptations employ aromatic carboxylic acids and tert-butyl dicarbonate to generate acyl azides in situ, enabling this compound formation at 75°C with yields up to 90% .

Alkyl Chloroformates and Mixed Carbonates

Alkyl chloroformates (e.g., p-nitrophenyl chloroformate) are widely used for this compound synthesis via nucleophilic substitution. These reagents react with amines in the presence of bases like triethylamine, forming carbamates through intermediate mixed carbonates . For instance, p-nitrophenyl-based carbonates yielded carbamates in 80–95% efficiency but required stoichiometric reagents and generated acidic byproducts .

Benzotriazole-based carbonates (e.g., BTBC) emerged as stable alternatives, enabling reactions with sterically hindered amines. BTBC-derived carbamates achieved 85–92% yields under mild conditions (room temperature, DMAP catalyst) . Similarly, di(2-pyridyl) carbonate (DPC) and N,N′-disuccinimidyl carbonate (DSC) facilitated alkoxycarbonylation of amines, with DSC proving particularly effective for tertiary alcohols .

Activated Mixed Carbonates and Modern Reagents

Di(2-Pyridyl) Carbonate (DPC) and DSC

DPC, synthesized from 2-hydroxypyridine and triphosgene, reacts with alcohols to form mixed carbonates, which subsequently alkoxycarbonylate amines. This method achieved 75–90% yields for primary and secondary amines, including chiral substrates like (+)-menthol . DSC, commercially available or prepared from N-hydroxysuccinimide, demonstrated superior reactivity with secondary alcohols, yielding carbamates in 88–95% efficiency .

Table 1: this compound Yields Using DPC and DSC Reagents

| Substrate | Reagent | Yield (%) | Conditions |

|---|---|---|---|

| Primary amine | DPC | 85 | Et₃N, CH₂Cl₂, 25°C |

| Secondary alcohol | DSC | 92 | KH, THF, 0°C → 25°C |

| Sterically hindered | DSC | 88 | DMAP, CH₃CN, reflux |

Solid-Phase and Combinatorial Approaches

Jung et al. developed a solid-phase method using Merrifield resin and CO₂, enabling this compound synthesis via a three-component coupling of amines, CO₂, and alkyl halides . This approach achieved 70–85% yields and accommodated chiral substrates without racemization . The use of tetrabutylammonium iodide (TBAI) minimized overalkylation, enhancing selectivity .

Green Chemistry and CO₂ Utilization

CO₂-Based this compound Synthesis

The direct use of CO₂ as a carbonyl source has gained traction for sustainable this compound production. Burtoloso and Vargas reported a polymer-supported DBU catalyst (PS-DBU) for room-temperature synthesis under 1 atm CO₂ . This method achieved 65–90% yields across diverse amines (primary, secondary, aromatic) and alkyl halides, with catalyst reuse for five cycles without efficiency loss .

Continuous-flow systems further optimized CO₂ utilization, reducing reaction times from hours to minutes. A PdCl₂-catalyzed protocol using CO and alcohols synthesized carbamates in 45–92% yields, generating only N₂ as a byproduct . This method operated at atmospheric pressure, avoiding toxic isocyanates .

Table 2: CO₂-Based this compound Synthesis Examples

| Amine | Alkyl Halide | Yield (%) | Conditions |

|---|---|---|---|

| Benzylamine | Methyl iodide | 92 | PS-DBU, CO₂, 25°C |

| Cyclohexylamine | Ethyl bromide | 85 | Continuous flow, 50 min |

| Aniline | Propyl chloride | 45 | PdCl₂, CO, MeCN |

Metal-Catalyzed and Organocatalytic Methods

Indium-mediated reactions provided a nontoxic alternative for this compound synthesis. Catalytic In(0) with alkyl chloroformates achieved 80–95% yields under mild conditions, even for sterically demanding substrates . Copper(I) chloride further enhanced reactivity in tetraorganoindium systems, enabling this compound formation with 0.25 equivalents of indium .

Propiedades

Número CAS |

302-11-4 |

|---|---|

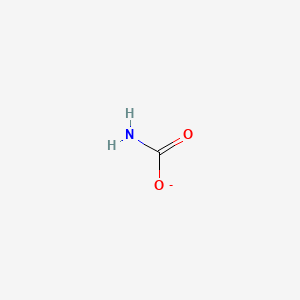

Fórmula molecular |

CH2NO2- |

Peso molecular |

60.032 g/mol |

Nombre IUPAC |

carbamate |

InChI |

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |

Clave InChI |

KXDHJXZQYSOELW-UHFFFAOYSA-M |

SMILES |

C(=O)(N)[O-] |

SMILES canónico |

C(=O)(N)[O-] |

Key on ui other cas no. |

302-11-4 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.